5,9-Dimethyl-4,8-decadien-1-ol

Description

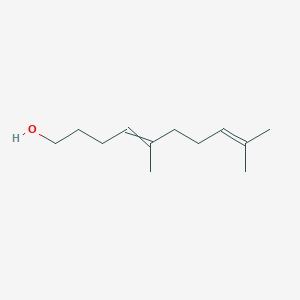

Structure

3D Structure

Properties

CAS No. |

31968-71-5 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

5,9-dimethyldeca-4,8-dien-1-ol |

InChI |

InChI=1S/C12H22O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h7-8,13H,4-6,9-10H2,1-3H3 |

InChI Key |

FBHDDQNBWXRPSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCCCO)C)C |

Origin of Product |

United States |

Stereochemical Considerations and Isomeric Forms of 5,9 Dimethyl 4,8 Decadien 1 Ol

Elucidation of (E)/(Z) Isomerism at Dienyl Moieties of 5,9-Dimethyl-4,8-decadien-1-ol

The presence of two double bonds at the C4-C5 and C8-C9 positions in this compound leads to the possibility of geometric isomerism, commonly referred to as (E)/(Z) isomerism. This type of isomerism arises from the restricted rotation around the double bonds, resulting in different spatial orientations of the substituents attached to the double-bonded carbons.

For the double bond at the C4-C5 position, the substituents are a propyl group, a methyl group, a hydrogen atom, and the remainder of the carbon chain. Similarly, the C8-C9 double bond has a methyl group, an isobutenyl group, a hydrogen atom, and the connecting methylene (B1212753) group as substituents. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) or (Z) configuration to each double bond based on the atomic numbers of the attached atoms.

The four possible geometric isomers resulting from the combination of configurations at the two double bonds are:

(4E,8E)-5,9-Dimethyl-4,8-decadien-1-ol

(4E,8Z)-5,9-Dimethyl-4,8-decadien-1-ol

(4Z,8E)-5,9-Dimethyl-4,8-decadien-1-ol

(4Z,8Z)-5,9-Dimethyl-4,8-decadien-1-ol

Detailed research findings on the specific synthesis and characterization of each of these individual geometric isomers of this compound are not extensively available in the public domain. However, studies on the related compound, 5,9-Dimethyl-4,8-decadienal, indicate the existence of at least the (4E)-isomer. chemspider.com

Table 1: Possible Geometric Isomers of this compound

| Isomer Configuration | Description |

| (4E,8E) | Both double bonds have the (E) configuration. |

| (4E,8Z) | The C4-C5 double bond is (E) and the C8-C9 is (Z). |

| (4Z,8E) | The C4-C5 double bond is (Z) and the C8-C9 is (E). |

| (4Z,8Z) | Both double bonds have the (Z) configuration. |

Chirality and Enantiomeric Forms of this compound

In addition to geometric isomerism, this compound also exhibits chirality due to the presence of a stereocenter at the C5 carbon atom, which is bonded to four different groups: a hydrogen atom, a methyl group, the C4-alkenyl group, and the rest of the carbon chain. The C9 carbon, being part of a double bond with two identical methyl groups, is not a chiral center.

The presence of the chiral center at C5 means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R) and (S) based on the spatial arrangement of the groups around the chiral carbon, following the CIP priority rules.

Therefore, for each of the four geometric isomers mentioned previously, there exists a pair of enantiomers, leading to a total of eight possible stereoisomers for this compound.

(4E,8E,5R)-5,9-Dimethyl-4,8-decadien-1-ol and (4E,8E,5S)-5,9-Dimethyl-4,8-decadien-1-ol

(4E,8Z,5R)-5,9-Dimethyl-4,8-decadien-1-ol and (4E,8Z,5S)-5,9-Dimethyl-4,8-decadien-1-ol

(4Z,8E,5R)-5,9-Dimethyl-4,8-decadien-1-ol and (4Z,8E,5S)-5,9-Dimethyl-4,8-decadien-1-ol

(4Z,8Z,5R)-5,9-Dimethyl-4,8-decadien-1-ol and (4Z,8Z,5S)-5,9-Dimethyl-4,8-decadien-1-ol

Specific research detailing the synthesis, separation, and characterization of these individual enantiomers of this compound is not readily found in publicly accessible scientific literature.

Table 2: Enantiomeric Forms of this compound for a Given Geometric Isomer

| Enantiomer Configuration | Relationship |

| (R)-5,9-Dimethyl-4,8-decadien-1-ol | Non-superimposable mirror image of the (S)-enantiomer. |

| (S)-5,9-Dimethyl-4,8-decadien-1-ol | Non-superimposable mirror image of the (R)-enantiomer. |

Synthetic Strategies and Chemical Transformations of 5,9 Dimethyl 4,8 Decadien 1 Ol

Total Synthesis Approaches to 5,9-Dimethyl-4,8-decadien-1-ol

The construction of a specific isomer like this compound, with defined stereochemistry at its double bonds, would necessitate precise synthetic control.

Stereoselective and Enantioselective Synthesis of this compound

While no direct methods for the stereoselective synthesis of this compound have been reported, strategies employed for closely related isoprenoid alcohols could be adapted. For instance, the synthesis of homogeraniol, an isomer, often involves the stereoselective construction of trisubstituted double bonds. Such approaches typically rely on olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, where the geometry of the double bond is controlled by the choice of reagents and reaction conditions.

To achieve enantioselectivity, particularly if a chiral center were present or introduced, asymmetric synthesis techniques would be paramount. These could include the use of chiral catalysts for key bond-forming reactions, the employment of chiral auxiliaries to direct stereochemical outcomes, or the resolution of a racemic mixture.

Conventional Synthetic Methodologies for Decadienols

More conventional, non-stereoselective methods for the synthesis of decadienols often involve the coupling of smaller fragments. For example, Grignard reactions or other organometallic additions to unsaturated aldehydes or ketones could be employed to construct the carbon skeleton. However, such methods would likely yield a mixture of (E) and (Z) isomers at the double bonds, requiring subsequent separation and purification.

A hypothetical conventional synthesis of this compound might start from a simple, commercially available starting material and build the carbon chain through a series of carbon-carbon bond-forming reactions.

Precursor-Based Synthesis and Biomimetic Pathways Involving this compound

Nature provides a blueprint for the synthesis of many complex molecules, and these biosynthetic pathways can inspire laboratory syntheses.

Derivatization from Isoprenoid Alcohols and Related Compounds (e.g., Geraniol)

A plausible route to this compound could involve the modification of readily available isoprenoid alcohols like geraniol (B1671447). Geraniol possesses a similar carbon skeleton and could potentially be elaborated through chain extension and functional group manipulation. For example, the terminal alcohol of a protected geraniol derivative could be converted to a leaving group, followed by displacement with a suitable nucleophile to extend the carbon chain. Subsequent functional group transformations would be necessary to install the primary alcohol at the C1 position.

Biosynthesis-Inspired Chemical Synthesis Routes

In nature, terpenoids are synthesized from isoprene (B109036) units. A biomimetic chemical synthesis would aim to mimic this process. This could involve the stepwise coupling of isoprene-like building blocks in a controlled manner to assemble the C10 backbone of this compound. Such an approach would likely face challenges in controlling the regioselectivity and stereoselectivity of the coupling reactions.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound can be inferred from its functional groups: a primary alcohol and two carbon-carbon double bonds. The alcohol moiety would be expected to undergo typical reactions of primary alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to alkyl halides.

The two double bonds would be susceptible to a variety of addition reactions, including hydrogenation to the corresponding saturated decanol, halogenation, hydrohalogenation, and epoxidation. The regioselectivity of these additions would be influenced by the substitution pattern of the double bonds.

Below is a table summarizing the expected chemical reactivity:

| Functional Group | Reaction Type | Potential Reagents | Expected Product(s) |

| Primary Alcohol | Oxidation | PCC, DMP | 5,9-Dimethyl-4,8-decadienal |

| Oxidation | Jones reagent, KMnO4 | 5,9-Dimethyl-4,8-decadienoic acid | |

| Esterification | Carboxylic acid, acid chloride | Ester derivative | |

| Halogenation | SOCl2, PBr3 | 1-Halo-5,9-dimethyl-4,8-decadiene | |

| Carbon-Carbon Double Bonds | Hydrogenation | H2, Pd/C | 5,9-Dimethyldecan-1-ol |

| Halogenation | Br2, Cl2 | Dihalo or tetrahalo derivative | |

| Epoxidation | m-CPBA | Mono- or diepoxide derivative |

Catalytic Reduction and Oxidation Reactions of Decadienols

The presence of both olefinic and hydroxyl functionalities in this compound allows for selective catalytic reduction of the double bonds or oxidation of the alcohol group.

Catalytic Oxidation: The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, 5,9-dimethyl-4,8-decadienal. This transformation is significant as α,β-unsaturated aldehydes are valuable intermediates in organic synthesis. nih.gov Various selective oxidation methods are available for allylic alcohols. thieme-connect.comorganic-chemistry.org Reagents such as chromic acid (Jones reagent) or manganese dioxide are effective for this purpose. organic-chemistry.org For example, the oxidation of similar terpene-derived alcohols like geraniol and nerol (B1678202) to their respective aldehydes has been achieved in high yields. organic-chemistry.org More modern and selective methods may also be employed, such as those utilizing N-chlorosuccinimide mediated by oxoammonium salts or electrochemical oxidation. acs.orgrsc.orgnih.gov These methods often offer high chemoselectivity, preserving the double bonds while oxidizing the alcohol. acs.org

Table 1: Representative Catalytic Transformations of Unsaturated Alcohols

| Transformation | Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |

| Oxidation | Geraniol | Jones Reagent | Geranial | 91 | organic-chemistry.org |

| Oxidation | Nerol | Jones Reagent | Neral | 84 | organic-chemistry.org |

| Oxidation | Cinnamyl Alcohol | Jones Reagent | Cinnamaldehyde | 84 | organic-chemistry.org |

| Oxidation | Geraniol | Pt black / H₂O₂ (electrochem.) | Geranial | 86 | nih.gov |

Formation of Esters (e.g., Acetates, Phosphonates) and Ethers of this compound

The hydroxyl group of this compound can be readily converted into esters and ethers, modifying its physical and chemical properties.

Esterification: The formation of esters, such as acetates, is a common transformation. For instance, 5,9-dimethyl-4,8-decadien-1-yl acetate (B1210297) can be synthesized from the corresponding alcohol. acs.org This can be achieved through reaction with acetyl chloride in the presence of a base, or by using acetic anhydride. chemicalbook.com The synthesis of allylic acetates from allylic alcohols can also be accomplished via methods like oxidative decarboxylation of related unsaturated carboxylic acids. organic-chemistry.org Catalytic methods for the direct synthesis of complex allylic esters from allylic alcohols and carboxylic acids have also been developed, offering high regio- and stereoselectivity. nih.govnih.gov

The formation of phosphonate (B1237965) esters from allylic alcohols like this compound is another important transformation. These compounds are valuable reagents in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. nih.govnih.govscispace.com A direct, one-flask procedure for the conversion of allylic alcohols to the corresponding phosphonates involves treatment with triethyl phosphite (B83602) and a Lewis acid catalyst such as zinc iodide (ZnI₂). nih.govnih.govscispace.comsigmaaldrich.comacs.org

Etherification: The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a classic approach. ias.ac.in For the synthesis of allylic ethers, methods using allyl bromide in the presence of a base like potassium hydroxide (B78521) are effective. ias.ac.in Modern catalytic methods, such as those employing ruthenium catechothiolate complexes, allow for the efficient and stereoselective synthesis of allylic ethers. acs.org

Table 2: Representative Esterification and Etherification Reactions of Allylic Alcohols

| Reaction Type | Reagents | Product Type | General Yield Range (%) |

| Acetylation | Acetyl chloride, Triethylamine | Allylic Acetate | High |

| Phosphonylation | Triethyl phosphite, ZnI₂ | Allylic Phosphonate | Moderate to High |

| Etherification | Alkyl halide, Base (e.g., KOH) | Allylic Ether | High |

Intramolecular Cyclization Reactions and Product Distribution Studies

The presence of two double bonds at positions 4 and 8 makes this compound a prime candidate for intramolecular cyclization reactions, leading to the formation of cyclic ethers and other carbocyclic structures. These reactions are often catalyzed by acids and can be influenced by the specific reaction conditions, leading to different product distributions. researchgate.netyoutube.comnih.gov

The cyclization of acyclic terpenoid alcohols is a well-studied area, often mimicking biosynthetic pathways. nih.govchemrxiv.orgchemrxiv.org Acid-catalyzed cyclization typically proceeds via protonation of a double bond or the hydroxyl group, followed by nucleophilic attack by another double bond or the oxygen atom of the hydroxyl group. youtube.comacs.org For a molecule like this compound, several cyclization pathways are possible, potentially leading to the formation of five or six-membered rings. The regioselectivity and stereoselectivity of these cyclizations are dependent on factors such as the nature of the acid catalyst, solvent, and temperature.

For example, the cyclization of similar acyclic terpenic alcohols can lead to the formation of tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) type rings. researchgate.net Studies on the cyclization of other terpenes have shown that the product distribution can be complex, with the formation of various cyclic isomers. researchgate.net While specific product distribution studies for the intramolecular cyclization of this compound are not extensively documented in readily available literature, the principles governing the cyclization of other dienols provide a framework for predicting potential outcomes. acs.orgresearchgate.net The relative stability of the resulting carbocation intermediates and the conformational preferences of the transition states play a crucial role in determining the major products. researchgate.net

Table 3: Potential Cyclic Products from Intramolecular Cyclization

| Ring System | Description |

| Tetrahydrofuran (THF) derivatives | Formed by the attack of the hydroxyl group on the C4-C5 double bond. |

| Tetrahydropyran (THP) derivatives | Formed by the attack of the hydroxyl group on the C8-C9 double bond. |

| Carbocyclic derivatives | Formed through carbocation-mediated cyclization involving both double bonds. |

Semiochemical Roles and Ecological Impact of 5,9 Dimethyl 4,8 Decadien 1 Ol

Pheromonal Activity of 5,9-Dimethyl-4,8-decadien-1-ol Derivatives

There is no available scientific literature detailing the pheromonal activity of this compound or its derivatives.

Information regarding the specificity and selectivity of this compound in insect communication is not documented in the reviewed sources.

While behavioral responses to other decadienol isomers have been studied in various insect species, no specific research was found that documents the behavioral responses elicited by this compound.

Inter- and Intra-species Chemical Signaling Involving Decadienols

There is no information available concerning the role of this compound in inter- or intra-species chemical signaling.

Ecological Implications and Applications in Insect Pest Management

No documented ecological implications or applications in insect pest management for this compound were identified in the conducted research.

Advanced Analytical Methodologies for 5,9 Dimethyl 4,8 Decadien 1 Ol Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of complex mixtures of volatile compounds, including terpenoids like 5,9-Dimethyl-4,8-decadien-1-ol. Both gas and liquid chromatography offer powerful means of separation, with specific techniques tailored for the unique challenges presented by these molecules.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Development for Decadienols

Gas chromatography (GC) is a primary technique for the analysis of volatile terpenoids due to their inherent volatility. researchgate.net When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides robust separation and identification of individual components within a complex mixture. researchgate.net For the analysis of floral scents, which often contain a variety of terpenoids, dynamic headspace sampling followed by GC-MS is a common and effective approach. researchgate.netresearchgate.net The choice of capillary column, typically with varying polarities, is crucial for achieving optimal separation of these compounds. editoracubo.com.br

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for less volatile or thermally labile terpenoids. researchgate.net Reversed-phase HPLC methods, often using C18 columns, have been developed for the separation of various terpenes. rsc.orgresearchgate.net The mobile phase composition, typically a mixture of acetonitrile (B52724) and water, along with parameters like flow rate and column temperature, are optimized to achieve efficient separation. rsc.org While less common for highly volatile compounds like decadienols, HPLC can be advantageous for preparative separations or when derivatization is required. researchgate.netnih.gov For instance, a reverse-phase HPLC method has been described for the analysis of the related compound 5,9-Dimethyl-4,8-decadienal using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com

Table 1: Comparison of GC and HPLC for Decadienol Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |

| Analytes | Ideal for volatile and thermally stable compounds like decadienols. researchgate.net | Suitable for a wider range of polarities and thermally labile compounds. researchgate.netrsc.org |

| Typical Columns | Capillary columns with various stationary phases (e.g., non-polar, polar). editoracubo.com.br | Packed columns with stationary phases like C18. rsc.orgresearchgate.net |

| Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). researchgate.net | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). nih.gov |

| Sample Preparation | Often involves headspace sampling or solvent extraction. researchgate.netresearchgate.net | Typically requires dissolution in a suitable solvent. researchgate.net |

Chiral Chromatography for Enantiomer Separation of this compound

Many terpenoids, including potentially this compound, possess chiral centers, leading to the existence of enantiomers with distinct biological activities. chromatographyonline.com Chiral chromatography is essential for the separation and analysis of these stereoisomers. Chiral GC, utilizing capillary columns coated with derivatized cyclodextrins, is a well-established technique for the enantiomeric separation of volatile compounds like monoterpenes and their alcohols. gcms.cz

Alternatively, HPLC with a chiral stationary phase (CSP) is a powerful method for separating enantiomers. nih.gov Another approach involves the derivatization of the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov This latter method not only allows for the preparation of enantiopure compounds but can also aid in the determination of their absolute configurations. nih.gov

Mass Spectrometry (MS) for Elucidation and Quantification of Decadienols

Mass spectrometry is an indispensable tool in the analysis of decadienols, providing crucial information for both structural elucidation and quantification, especially when coupled with chromatographic techniques.

GC-MS and LC-MS Applications in Metabolomics and Natural Product Profiling

The coupling of gas chromatography with mass spectrometry (GC-MS) is a widely used and powerful technique for the untargeted and targeted analysis of volatile metabolites, including terpenoids, in complex biological samples. nih.gov In metabolomics studies, GC-MS allows for the identification and semi-quantification of hundreds of compounds in a single run. nih.gov This is particularly valuable in natural product profiling, such as the analysis of floral scents or essential oils, where a comprehensive chemical fingerprint is desired. researchgate.netnih.gov Deconvolution software can further enhance the data analysis by separating co-eluting peaks and identifying unknown compounds. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach, especially for more polar or larger terpenoids. nih.gov LC-MS is frequently employed in metabolomics to analyze a broad spectrum of metabolites. capes.gov.brresearchgate.net The combination of LC separation with the high selectivity and sensitivity of MS detection enables the detailed analysis of complex extracts. capes.gov.br

High-Resolution Mass Spectrometry and Predicted Collision Cross Section Analysis

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which is critical for determining the elemental composition of unknown compounds. nih.gov This level of accuracy significantly increases confidence in compound identification.

A more recent advancement is the use of ion mobility spectrometry-mass spectrometry (IMS-MS), which separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. The resulting parameter, the collision cross section (CCS), provides an additional layer of information for structural characterization and can help to differentiate between isomers. dntb.gov.uaresearchgate.net The measurement of CCS values can be performed on various MS platforms, and predictive algorithms are being developed to estimate CCS values for a wide range of molecules, further aiding in their identification. dntb.gov.uanih.govresearchgate.net

Spectroscopic Characterization (NMR, IR) for Stereochemical Assignment of this compound

While chromatography and mass spectrometry are powerful for separation and identification, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are crucial for the definitive structural elucidation and stereochemical assignment of molecules like this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and to deduce the relative stereochemistry of chiral centers.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C). While not providing detailed stereochemical information on its own, IR spectroscopy serves as a valuable complementary technique for confirming the presence of key functional groups.

Structure Activity Relationship Sar Studies of 5,9 Dimethyl 4,8 Decadien 1 Ol and Its Analogues

Correlation of Molecular Structure with Biological Function

The biological activity of 5,9-dimethyl-4,8-decadien-1-ol is intrinsically linked to its molecular structure. While direct and extensive research on the pheromonal efficacy and enzyme inhibition of this specific alcohol is not widely published, valuable insights can be drawn from studies on structurally related compounds, particularly its aldehyde analog, 5,9-dimethyl-4,8-decadienal. This aldehyde is a known aggregation pheromone in several insect species, suggesting that the corresponding alcohol, this compound, may serve as a precursor or a synergistic component in chemical communication.

The key structural features that likely contribute to its biological function include the ten-carbon chain, the positions of the double bonds at C4 and C8, and the methyl substitutions at C5 and C9. The presence and configuration of the terminal hydroxyl group in the alcohol are also critical. This functional group can influence the molecule's volatility, solubility, and its ability to bind to specific receptor proteins in target organisms.

In the context of enzyme inhibition, terpenoids, the class of compounds to which this compound belongs, are known to interact with a variety of enzymes. Their lipophilic nature allows them to partition into biological membranes and interact with membrane-bound enzymes. The specific arrangement of double bonds and methyl groups in this compound creates a unique three-dimensional shape and electronic distribution that can facilitate binding to the active or allosteric sites of enzymes, potentially leading to their inhibition. For instance, some sesquiterpene alcohols have demonstrated inhibitory effects on enzymes such as acetylcholinesterase, which is a key target for insecticides.

Table 1: Postulated Structure-Activity Relationships for this compound

| Structural Feature | Postulated Role in Pheromonal Activity | Postulated Role in Enzyme Inhibition |

| C10 Carbon Backbone | Provides the fundamental scaffold for receptor recognition. | Influences lipophilicity and membrane partitioning. |

| C4 and C8 Double Bonds | Determines the overall shape and rigidity of the molecule, crucial for fitting into a specific receptor pocket. | Can participate in π-stacking interactions with aromatic amino acid residues in the enzyme's active site. |

| C5 and C9 Methyl Groups | Act as key recognition points for the receptor, contributing to the specificity of the pheromonal signal. | Can provide steric hindrance or favorable van der Waals interactions within the enzyme's binding site. |

| C1 Hydroxyl Group | Affects volatility and solubility. Can form hydrogen bonds with amino acid residues in the receptor, anchoring the molecule. | Can act as a hydrogen bond donor or acceptor, crucial for binding to the active site of certain enzymes. |

Stereochemical Influence on Biological Activity of Decadienols

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which possesses a stereocenter at the C5 position. The spatial arrangement of the methyl group at this position can lead to two different enantiomers, (R)- and (S)-5,9-dimethyl-4,8-decadien-1-ol. Biological systems, particularly protein receptors and enzyme active sites, are themselves chiral. Consequently, they often exhibit a high degree of stereoselectivity, meaning that one enantiomer of a chiral ligand will bind more strongly or elicit a greater biological response than the other.

While specific studies detailing the differential pheromonal efficacy of the enantiomers of this compound are scarce, research on other insect pheromones provides a strong precedent. In many cases, only one enantiomer is biologically active, while the other may be inactive or even inhibitory. This high degree of specificity ensures the fidelity of the chemical communication channel.

The geometry of the double bonds (E/Z isomerism) at C4 and C8 also significantly influences the molecule's shape and, therefore, its biological activity. Different geometric isomers will present distinct three-dimensional profiles to a receptor, leading to variations in binding affinity and subsequent signal transduction.

Table 2: Hypothetical Biological Activity of this compound Stereoisomers

| Stereoisomer | Hypothetical Pheromonal Efficacy | Rationale |

| (R)-5,9-dimethyl-4,8-decadien-1-ol | High | The spatial arrangement of the methyl group and the rest of the molecule perfectly complements the binding site of the target receptor. |

| (S)-5,9-dimethyl-4,8-decadien-1-ol | Low to Inactive | The mirror-image configuration does not fit optimally into the chiral receptor, leading to weaker binding and reduced or no biological response. |

| (4E, 8E)-isomer | Potentially Active | The trans configuration of the double bonds results in a more extended conformation that may be preferred by the receptor. |

| (4Z, 8Z)-isomer | Potentially Less Active | The cis configuration of the double bonds leads to a more bent molecular shape, which may not be as effective in binding to the receptor. |

Rational Design and Synthesis of Bioactive Analogues of this compound

The rational design of bioactive analogues of this compound involves systematically modifying its structure to enhance its desired biological properties, be it pheromonal activity or enzyme inhibition, or to probe the structural requirements of its biological target. This process often begins with the insights gained from SAR studies.

For enhancing pheromonal efficacy, the synthesis of analogues might focus on:

Varying the chain length: Shortening or lengthening the carbon backbone can help determine the optimal size for receptor binding.

Modifying the functional group: Replacing the terminal hydroxyl group with other functionalities like an ether, ester, or even a halogen can alter the molecule's polarity and binding characteristics.

Introducing conformational constraints: Incorporating cyclic structures or additional double or triple bonds can lock the molecule into a more rigid conformation, which may lead to higher binding affinity if that conformation is the bioactive one.

In the context of enzyme inhibition, the design of analogues could involve:

Introducing electrophilic groups: Adding functionalities that can form covalent bonds with nucleophilic residues in the enzyme's active site can lead to irreversible inhibition.

Mimicking the transition state: Designing molecules that resemble the transition state of the enzymatic reaction can result in potent and highly specific inhibitors.

Isosteric replacements: Replacing certain atoms or groups with others that have similar size and electronic properties can help to fine-tune the binding affinity and selectivity.

The synthesis of these analogues typically involves multi-step organic synthesis protocols, often starting from commercially available chiral building blocks to control the stereochemistry of the final products. The biological activity of these newly synthesized compounds is then evaluated through bioassays to establish a more detailed SAR and to identify lead compounds for further development.

Table 3: Examples of Rationally Designed Analogues of this compound and their Potential Biological Effects

| Analogue | Structural Modification | Rationale for Design | Potential Biological Effect |

| 5,9-Dimethyl-4,8-decadien-1-yl acetate (B1210297) | Esterification of the C1 hydroxyl group. | Increase lipophilicity and potentially alter release rate in pheromone applications. | Modified pheromonal activity profile (e.g., longer duration of action). |

| 5,9-Dimethyl-4,8-decadien-1-thiol | Replacement of the C1 hydroxyl with a thiol group. | Introduce a more nucleophilic group to potentially interact with different residues in a receptor or enzyme active site. | Altered binding affinity and biological response. |

| (R)-5,9-Dimethyl-4-decyn-1-ol | Replacement of the C8 double bond with a triple bond and saturation of the C4 double bond. | Introduce rigidity and a linear geometry to probe the spatial requirements of the binding site. | Potentially altered or more specific biological activity. |

| 6,10-Dimethyl-5,9-undecadien-2-one | Isomeric ketone with a different carbon skeleton. | Explore the importance of the carbon backbone and functional group position for biological activity. | Potentially different pheromonal or enzyme inhibitory activity. |

Computational and Theoretical Chemistry Applications for 5,9 Dimethyl 4,8 Decadien 1 Ol

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties of Decadienols

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for elucidating the conformational landscape and electronic characteristics of flexible molecules like 5,9-Dimethyl-4,8-decadien-1-ol. nih.gov The presence of multiple rotatable bonds and two double bonds (at C4 and C8) gives rise to a complex potential energy surface with numerous possible conformers and stereoisomers ((4E, 8E), (4Z, 8E), (4E, 8Z), (4Z, 8Z)).

Conformational analysis begins with a systematic search of the potential energy surface to identify stable conformers. mdpi.com Methods like the semiempirical Austin Model 1 (AM1) can be initially employed to efficiently explore the conformational space and identify low-energy structures. mdpi.com Subsequently, these structures are subjected to geometry optimization and frequency calculations at a higher level of theory, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-31G* or def2-TZVP) to obtain accurate geometries and relative energies. nih.govrsc.org The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is crucial for simulating realistic conditions. nih.gov

From these calculations, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These electronic properties are fundamental to understanding the molecule's role in chemical reactions and biological interactions.

Table 1: Hypothetical DFT Calculation Results for a Low-Energy Conformer of (4E,8E)-5,9-Dimethyl-4,8-decadien-1-ol

| Parameter | Calculated Value | Significance |

| Relative Energy (kcal/mol) | 0.00 | The most stable conformer in the set. |

| Dipole Moment (Debye) | 1.85 | Influences intermolecular interactions and solubility. |

| HOMO Energy (eV) | -6.20 | Relates to the ability to donate electrons. |

| LUMO Energy (eV) | 0.55 | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 6.75 | Indicator of chemical stability and reactivity. |

| C4=C5 Dihedral Angle | ~180° | Confirms the (E)-configuration of the double bond. |

| C8=C9 Dihedral Angle | ~180° | Confirms the (E)-configuration of the double bond. |

Molecular Dynamics Simulations for Ligand-Receptor Interactions in Semiochemistry

In the field of semiochemistry, which studies the chemical signals that mediate interactions between organisms, this compound may act as a pheromone or kairomone. Molecular Dynamics (MD) simulations are a powerful computational technique used to model the interaction between such a semiochemical (ligand) and its corresponding biological receptor, typically an Odorant-Binding Protein (OBP) or an Odorant Receptor (OR). nih.govnih.gov

The process begins with the generation of a three-dimensional model of the receptor protein, often through homology modeling if an experimental structure is unavailable. researchgate.net The ligand, this compound, is then "docked" into the putative binding site of the receptor to predict its most likely binding pose. researchgate.net This initial complex is then subjected to MD simulations.

MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the dynamic behavior of the ligand-receptor complex over time, typically nanoseconds to microseconds. nih.gov These simulations reveal the stability of the ligand within the binding pocket, the key amino acid residues involved in the interaction, and the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the complex. plos.orgnih.gov This information is critical for understanding the basis of olfactory specificity and for designing synthetic analogues with potentially enhanced or altered activity. sciencecast.org

Table 2: Representative Ligand-Receptor Interactions for a Decadienol in an Insect Odorant Receptor

| Interaction Type | Key Amino Acid Residues | Description |

| Hydrogen Bonding | Serine (Ser), Threonine (Thr) | The hydroxyl group (-OH) of the decadienol can act as a hydrogen bond donor or acceptor with polar residues. |

| Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) | The long hydrocarbon chain of the decadienol interacts favorably with nonpolar residues lining the binding pocket. |

| Pi-Alkyl Interactions | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | The methyl groups adjacent to the double bonds can interact with the aromatic rings of certain amino acid residues. |

Note: This table presents a generalized summary of interactions expected for a terpenoid alcohol like this compound within an insect odorant receptor binding pocket, based on general principles of protein-ligand interactions. researchgate.net

Computational Predictions of Reaction Mechanisms and Stereochemical Outcomes in Decadienol Synthesis

Computational chemistry provides powerful tools for predicting the most efficient pathways for synthesizing complex molecules like this compound and for understanding the origins of stereoselectivity. rsc.org The synthesis of a specific stereoisomer of this decadienol presents a significant challenge due to the two double bonds.

Theoretical investigations, often using DFT, can be employed to map the potential energy surface of a proposed reaction. sc.edu This involves calculating the structures and energies of reactants, transition states, intermediates, and products. The calculated activation energy (the energy difference between the reactants and the transition state) for different potential pathways allows chemists to predict which reaction is kinetically favored. acs.org

For stereoselective reactions, computational models can explain why one stereoisomer is formed preferentially. acs.org By comparing the activation energies of the transition states leading to different stereoisomers, researchers can predict the diastereomeric or enantiomeric excess of a reaction. These predictive models are becoming increasingly crucial for navigating the vast possibilities in synthetic chemistry and for guiding the design of catalysts and reaction conditions to achieve the desired stereochemical outcome. rsc.org For example, in the synthesis of terpene alcohols, computational studies can identify key amino acid residues in an enzyme's active site that control the complex cyclization and rearrangement cascades, guiding site-directed mutagenesis experiments to alter product outcomes. nih.gov

Table 3: Illustrative Computational Data for a Key Stereoselective Synthesis Step

| Parameter | Pathway to (4E, 8E) Isomer | Pathway to (4Z, 8E) Isomer | Implication |

| Transition State Energy (kcal/mol) | -15.2 | -13.5 | The transition state leading to the (4E, 8E) isomer is lower in energy. |

| Activation Energy (kcal/mol) | 10.5 | 12.2 | The reaction to form the (4E, 8E) isomer has a lower energy barrier, suggesting it is the kinetically favored product. |

| Predicted Diastereomeric Ratio | 95 : 5 | - | The calculations predict high selectivity for the (4E, 8E) isomer under the modeled conditions. |

Note: The data in this table is hypothetical and serves to illustrate how computational methods are used to predict stereochemical outcomes in the synthesis of complex alkenes. The values represent the kind of output generated from DFT studies of reaction mechanisms.

Future Perspectives and Emerging Research Avenues for 5,9 Dimethyl 4,8 Decadien 1 Ol

Innovations in Green Chemistry and Sustainable Synthesis of Decadienols

The chemical synthesis of specific terpene alcohols like 5,9-Dimethyl-4,8-decadien-1-ol often involves multiple steps, which can be resource-intensive and generate significant waste. In line with the principles of green chemistry, researchers are actively seeking more sustainable and environmentally benign synthetic routes. This includes the use of renewable feedstocks, atom-efficient reactions, and the reduction of hazardous waste.

One promising approach is the application of olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds. This method can potentially streamline the synthesis of decadienols from readily available starting materials, offering high atom economy. core.ac.uk Additionally, the development of catalytic processes that operate under milder conditions with recyclable catalysts is a key focus. rsc.org For instance, the use of transition-metal catalysis is being explored to create more efficient and selective synthetic pathways for complex molecules like insect pheromones, many of which are terpenoid derivatives. core.ac.ukresearchgate.net

Table 1: Key Principles of Green Chemistry and Their Application to Decadienol Synthesis

| Green Chemistry Principle | Application in Decadienol Synthesis |

| Waste Prevention | Designing synthetic routes that minimize by-product formation. |

| Atom Economy | Utilizing reactions like metathesis that incorporate a high proportion of starting materials into the final product. core.ac.uk |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. |

| Designing Safer Chemicals | Developing decadienol derivatives with improved safety profiles. |

| Safer Solvents and Auxiliaries | Using water or bio-based solvents in the synthesis process. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigating the use of terpenes from plant sources as starting materials. core.ac.uk |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthesis. |

| Catalysis | Employing highly selective and recyclable catalysts to improve efficiency and reduce waste. core.ac.ukrsc.org |

| Design for Degradation | Creating decadienols that biodegrade after their intended use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

The epoxidation of terpenes, followed by ring-opening reactions, is another area of active research for producing functionalized terpenoids. nih.govacs.org Green approaches to epoxidation, such as using hydrogen peroxide as a clean oxidant and employing reusable catalysts, are being developed to make these processes more sustainable. acs.org

Potential for Biotechnological Production of this compound

Biotechnological routes offer a promising and sustainable alternative to chemical synthesis for the production of terpenoids. researchgate.net Metabolic engineering of microorganisms, particularly yeast such as Saccharomyces cerevisiae, has emerged as a powerful platform for producing a wide array of valuable chemicals, including terpene alcohols. mdpi.comresearchgate.netoup.com

The core of this technology lies in hijacking the native metabolic pathways of the host organism and redirecting them towards the synthesis of the desired compound. For terpenoid production in yeast, this typically involves engineering the mevalonate (B85504) (MVA) pathway to increase the supply of the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). oup.commdpi.compnas.org

Table 2: General Strategies for Enhancing Terpenoid Production in Engineered Yeast

| Strategy | Description | Key Genes/Enzymes Targeted |

| Precursor Supply Enhancement | Overexpression of rate-limiting enzymes in the MVA pathway to increase the pool of IPP and DMAPP. oup.com | HMG-CoA reductase (HMG1), tHMG1 (truncated form) |

| Pathway Redirection | Downregulation of competing pathways, such as sterol biosynthesis, to channel more precursors towards the target terpenoid. | ERG9 (squalene synthase) |

| Enzyme Engineering | Improving the activity and specificity of the terpene synthase responsible for producing the final product. | Terpene Synthases (TPSs) |

| Cofactor Engineering | Ensuring a sufficient supply of cofactors like NADPH, which are essential for many steps in the MVA pathway. | NADPH-regenerating enzymes |

| Compartmentalization | Expressing parts of the biosynthetic pathway in specific cellular compartments, like mitochondria or peroxisomes, to optimize local substrate and enzyme concentrations. mdpi.com | N/A |

While the direct biotechnological production of this compound has not been extensively reported, the established methods for other terpene alcohols provide a clear roadmap. The process would involve identifying and isolating a specific terpene synthase capable of producing the desired decadienol isomer and expressing it in an engineered yeast strain with an optimized MVA pathway. Given the vast diversity of terpene synthases in nature, mining genomic databases for candidate enzymes is a viable starting point.

Broader Roles in Chemical Ecology and Agri-Technology (e.g., novel pest control strategies)

Terpenoids are fundamental to the chemical language of insects, serving as pheromones that mediate behaviors such as mating, aggregation, and trail-following. wikipedia.orgplantprotection.pl This has opened the door to their use in innovative and environmentally friendly pest management strategies. researchgate.net These strategies, which fall under the umbrella of "attract and kill" or "mating disruption," offer a highly specific and non-toxic alternative to broad-spectrum pesticides. plantprotection.pl

The potential of this compound as an insect pheromone or a component of a pheromone blend is an exciting area for future research. If it is found to elicit a behavioral response in a pest species, it could be deployed in several ways:

Monitoring: Baited traps can be used to monitor pest populations, allowing for more targeted and timely application of control measures. plantprotection.plindiagri.in

Mass Trapping: Large numbers of traps can be used to remove a significant portion of the pest population from a given area. plantprotection.pl

Mating Disruption: Dispersing the pheromone throughout a crop field can confuse males and prevent them from locating females, thereby disrupting mating and reducing the next generation of pests. era-learn.eu

Exploration of Bio-inspired Catalysis in Decadienol Synthesis

Nature's catalysts, enzymes, perform complex chemical transformations with remarkable efficiency and selectivity under mild conditions. Bio-inspired catalysis seeks to mimic these natural processes to develop novel synthetic methods. uu.nlresearchgate.net The synthesis of functionalized terpenes like this compound can benefit significantly from this approach.

One area of focus is the selective functionalization of C-H bonds, a traditionally challenging transformation in organic chemistry. nih.gov By developing synthetic catalysts that mimic the active sites of enzymes like cytochrome P450 monooxygenases, it may be possible to introduce hydroxyl groups at specific positions on a terpene backbone with high precision. frontiersin.orgacs.org This could provide a direct route to this compound from a precursor like 5,9-dimethyl-4,8-decadiene.

Enzymatic catalysis itself is also a powerful tool. Lipases, for example, are widely used for the kinetic resolution of racemic alcohols, allowing for the preparation of enantiomerically pure terpenoids. mdpi.com This is crucial as the biological activity of chiral molecules like pheromones is often dependent on their stereochemistry. Chemo-enzymatic synthesis, which combines traditional chemical reactions with enzymatic steps, can offer the best of both worlds, enabling the efficient and selective production of complex target molecules. frontiersin.org

Q & A

Q. What are the recommended synthetic routes for 5,9-Dimethyl-4,8-decadien-1-ol, and how can stereochemical purity be ensured?

The synthesis of this compound typically involves conjugated diene formation via Wittig or Horner-Wadsworth-Emmons reactions, followed by selective reduction of carbonyl intermediates to yield the primary alcohol. For stereochemical control (e.g., the (4E)-configuration), use chiral catalysts or enzymatic reduction methods. Post-synthesis purification via column chromatography with non-polar solvents (hexane/ethyl acetate) is critical. Confirmation of stereochemistry requires nuclear Overhauser effect spectroscopy (NOESY) or circular dichroism (CD) .

Q. Which analytical techniques are optimal for characterizing this compound?

Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile analysis, with column temperatures optimized for high-boiling compounds (e.g., 250–280°C) due to its predicted boiling point of 273.2°C . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies olefinic protons (δ 5.0–5.8 ppm) and hydroxyl groups (δ 1.5–2.0 ppm). Infrared (IR) spectroscopy confirms the alcohol functional group (O-H stretch ~3300 cm⁻¹). Cross-referencing with spectral libraries from essential oil studies enhances accuracy .

Q. How can researchers experimentally validate predicted physical properties (e.g., density, pKa) of this compound?

Predicted properties (density: 0.864 g/cm³; pKa: 15.08) should be validated experimentally. Density measurements via oscillating U-tube densitometry and pKa determination using potentiometric titration in aprotic solvents (e.g., DMSO) are recommended. Discrepancies between predicted and observed values may arise from solvent effects or impurities, necessitating repeated trials with purified samples .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Contradictions between experimental NMR shifts and computational predictions (e.g., DFT calculations) require multi-method validation. Employ heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve ambiguous assignments. Cross-check with high-resolution MS and X-ray crystallography if crystalline derivatives are obtainable. Triangulation with data from structurally analogous compounds (e.g., sesquilavandulol isomers ) can resolve conflicts. Document methodological limitations transparently .

Q. What strategies are effective for isolating this compound from complex natural matrices like essential oils?

Isolation involves steam distillation or supercritical CO₂ extraction followed by fractionation via preparative GC or HPLC. Use polar stationary phases (e.g., C18) for HPLC and verify fractions with GC-MS. Co-elution challenges (e.g., with terpenoids) require tandem MS/MS for specificity. Reference retention indices and mass spectra from essential oil databases are critical for identification .

Q. How can the compound’s safety profile be evaluated for potential use in fragrance or biomedical research?

Follow the Research Institute for Fragrance Materials (RIFM) safety assessment framework, including:

- In vitro assays: Ames test for mutagenicity, Hen’s Egg Test-Chorioallantoic Membrane (HET-CAM) for irritation.

- In vivo studies: Acute dermal toxicity in rodent models.

- Computational toxicology: QSAR models to predict endocrine disruption. Adhere to IFRA standards for acceptable exposure limits in product categories .

Q. What computational methods are suitable for modeling the compound’s conformational stability and reactivity?

Molecular dynamics (MD) simulations in solvent environments (e.g., water, ethanol) assess conformational stability. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For large-scale conformational sampling, use Monte Carlo methods. Validate models against experimental IR and NMR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.